

Sovesudil hydrochloride stock solution preparation and storage

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Compound of Interest

Compound Name: Sovesudil hydrochloride

Cat. No.: B8216105

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Application Notes and Protocols for Sovesudil Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

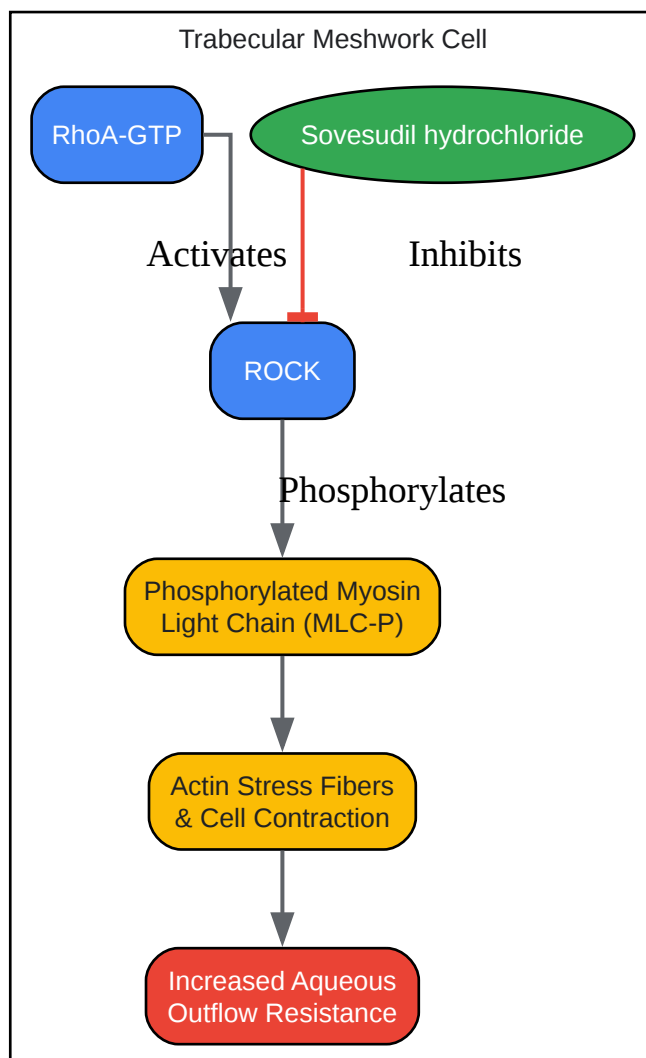
Introduction

Sovesudil hydrochloride (also known as PHP-201 hydrochloride or AMA0076 hydrochloride) is a potent and selective, ATP-competitive Rho-kinase (ROCK) inhibitor.[1][2][3] The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[4] By inhibiting ROCK, Sovesudil modulates these processes, making it a valuable tool in research areas like glaucoma and corneal endothelial disorders.[4] Sovesudil is designed as a "soft drug," which means it is rapidly metabolized to an inactive form in vivo, potentially minimizing systemic side effects.[5] This characteristic necessitates careful handling and preparation in a research setting to ensure experimental accuracy and reproducibility.[4]

Mechanism of Action: The ROCK Signaling Pathway

Sovesudil hydrochloride exerts its therapeutic effects by inhibiting the RhoA/ROCK signaling pathway.[5][6] In the trabecular meshwork of the eye, activation of this pathway leads to the formation of actin stress fibers and increased cell contraction, which in turn increases resistance to aqueous humor outflow and elevates intraocular pressure (IOP).[5][6] Sovesudil,

by inhibiting ROCK, promotes the relaxation of these cells, leading to an increase in aqueous humor outflow and a reduction in IOP.[5][6]



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Caption: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.

Quantitative Data Summary

The following tables provide a summary of the key quantitative information for **Sovesudil hydrochloride**.

Table 1: Physicochemical and Pharmacological Properties

Property	Value	Reference
Molecular Weight	443.90 g/mol	[1]
IC ₅₀ (ROCK1)	3.7 nM	[1][2]
IC ₅₀ (ROCK2)	2.3 nM	[1][2]

Table 2: Solubility of **Sovesudil Hydrochloride**

Solvent/Vehicle Composition	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL	[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[7]

Table 3: Recommended Storage Conditions

Form	Storage Temperature	Duration	Special Conditions	Reference
Solid (Powder)	-20°C	2 years	Sealed, away from moisture	[1]
Stock Solution in DMSO	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles	[2][4]
Stock Solution in DMSO	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles	[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Sovesudil Hydrochloride** Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

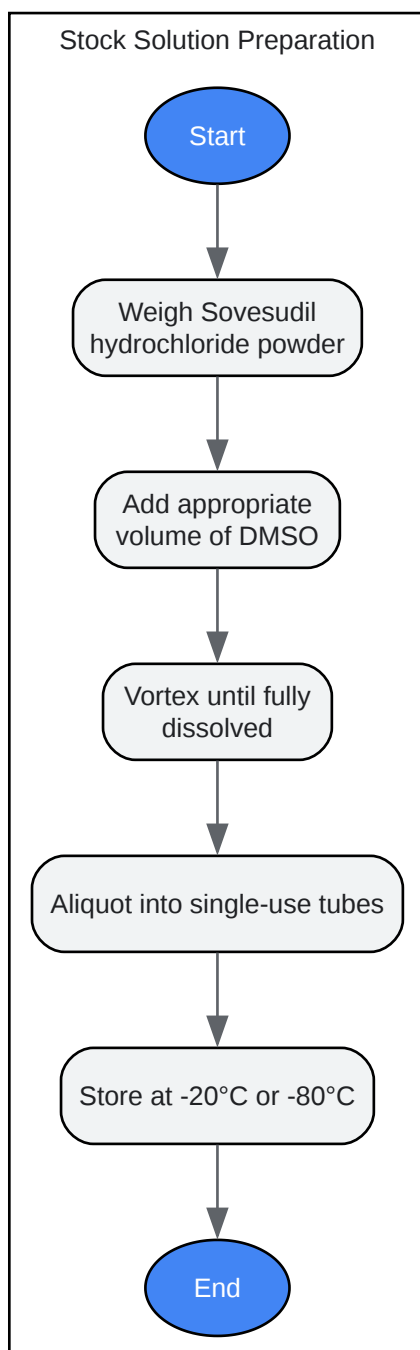
Materials:

- **Sovesudil hydrochloride** (solid powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Pre-weighing Preparation:** Allow the **Sovesudil hydrochloride** vial to equilibrate to room temperature before opening to prevent moisture condensation.
- **Weighing:** Accurately weigh the desired amount of **Sovesudil hydrochloride** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.439 mg of the compound.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 4.439 mg, add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.^[7]
- **Aliquoting and Storage:** Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.^{[2][4]} Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[2][4]}

Note on Working Solutions: For cell-based assays, dilute the DMSO stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]



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